9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Research has explored the synthesis and biological evaluation of triazolo[4,3-e]purine derivatives, highlighting their potential in developing treatments for cancer, HIV-1, and microbial infections. For instance, studies have demonstrated that specific derivatives exhibit considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating promising efficacy. Additionally, some compounds have shown moderate anti-HIV-1 activity, suggesting potential as antiretroviral agents. Antimicrobial testing further revealed significant activity against various bacterial strains, positioning these derivatives as candidates for antimicrobial drug development (Ashour et al., 2012).
Coordination Chemistry and Material Science
The interaction of triazolo[4,3-e]purine derivatives with divalent metal cations to form complex structures has been studied, revealing insights into the second coordination sphere. Such interactions are crucial for developing novel materials and understanding metal-ligand interactions in various chemical contexts (Maldonado et al., 2009).
Antiproliferative Agents in Cancer Research
Derivatives of triazolo[4,3-e]purine have been synthesized and evaluated for their anti-proliferative properties against human cancer cell lines. Certain derivatives demonstrated strong activity, comparable to standard drugs like doxorubicin, indicating their potential as novel anticancer agents. Molecular docking studies complemented these findings, suggesting mechanisms of action and targets for further investigation (Sucharitha et al., 2021).
Development of Novel Therapeutic Agents
The structural modification of natural purines using triazolo[4,3-e]purine as scaffolds has been a significant focus in medicinal chemistry. The development of purine isosteres and their application in drug design has led to advances in identifying inhibitors and antagonists for various biological targets. This approach underscores the versatility of triazolo[4,3-e]purine derivatives in creating new therapeutic agents with potential applications in treating diseases related to purinergic regulation or purine metabolism (Lim & Dolzhenko, 2014).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors . This binding can lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific target and the biological context.
Result of Action
The effects would likely depend on the specific targets of the compound and the resulting changes in biochemical pathways .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-5)9-7-11/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFZIYSFKHBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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